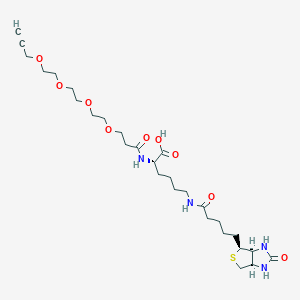
Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate
Übersicht
Beschreibung
Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate is a chemical compound with the molecular formula C12H11ClN2O2S . It is related to the class of compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate has been synthesized and characterized in various studies. For example, it has been synthesized through reactions involving ethyl esters and anilide derivatives, yielding various thiazolecarboxylic acid derivatives (Dovlatyan et al., 2004). These synthetic routes often involve acylation, methylation, and subsequent reactions to produce derivatives with potential applications in medicinal chemistry.
Molecular Structure and Analysis
- The molecular structure and analysis of similar compounds have been explored, providing insights into their stability and interaction properties. For instance, studies involving crystal and molecular structure analysis, Hirshfeld surface analysis, and antimicrobial activities offer a deeper understanding of the molecular interactions and potential applications of these compounds in pharmacology (Achutha et al., 2017).
Photophysical Properties
- Investigations into the photophysical properties of ethyl thiazolecarboxylate derivatives have revealed insights into their absorptions and fluorescence characteristics. This includes studies on the photochemical reactions, absorptions due to π→π* transitions, and fluorescence possibly due to dual emission from different excited states (Amati et al., 2010). Such properties are significant for applications in photochemistry and materials science.
Antimicrobial and Fungicidal Activity
- Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate derivatives have been studied for their antimicrobial activities. These studies have shown that certain derivatives exhibit activity against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (Desai et al., 2007). The structure-activity relationships and synthesis of these compounds are crucial for understanding their efficacy and potential therapeutic applications.
Synthetic Modifications for Various Applications
- The compound and its derivatives have undergone various synthetic modifications to enhance their properties and applications. These modifications include the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives and their evaluation for antimicrobial activities (Desai et al., 2019). The structural modifications and resulting activity profiles are significant for the development of new pharmacological agents.
Potential in Material Science and Dye Synthesis
- Some studies have explored the use of similar thiazole derivatives in the synthesis of dyes and their application in material science. For example, the synthesis of novel thiophene-based dyes and their application on polyester fabrics, demonstrating antibacterial efficacy (Gafer & Abdel‐Latif, 2011). This indicates potential applications in the development of functional materials with antimicrobial properties.
Wirkmechanismus
Target of Action
Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets, causing various changes that result in their biological activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUBAPWNHROTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699845 | |
| Record name | Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate | |
CAS RN |
165682-93-9 | |
| Record name | Ethyl 2-[(4-chlorophenyl)amino]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












